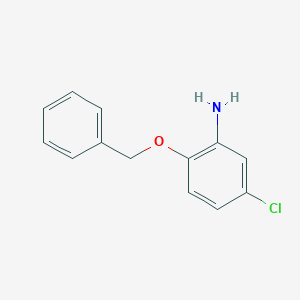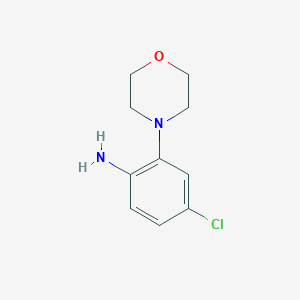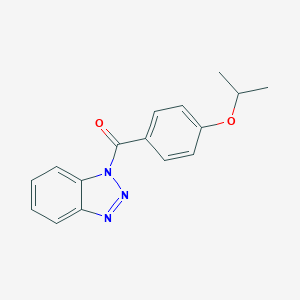![molecular formula C17H22N2OS B499147 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide](/img/structure/B499147.png)
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is a complex organic compound that features a thiophene ring, an amide group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases for Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The thiophene ring and amide group can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.
Uniqueness
What sets 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide apart is its unique combination of a thiophene ring and a butanamide backbone, which provides distinct electronic and steric properties. These characteristics make it a valuable compound for developing new materials and exploring novel therapeutic applications.
Eigenschaften
Molekularformel |
C17H22N2OS |
|---|---|
Molekulargewicht |
302.4g/mol |
IUPAC-Name |
3-methyl-N-[3-[(5-methylthiophen-2-yl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(2)9-17(20)19-15-6-4-5-14(10-15)18-11-16-8-7-13(3)21-16/h4-8,10,12,18H,9,11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
RCAYUUZYAYBUIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC(=CC=C2)NC(=O)CC(C)C |
Kanonische SMILES |
CC1=CC=C(S1)CNC2=CC(=CC=C2)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-ethoxybenzamide](/img/structure/B499064.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B499066.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)


![2-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B499080.png)
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)

